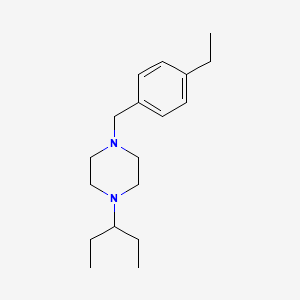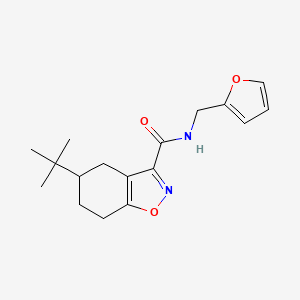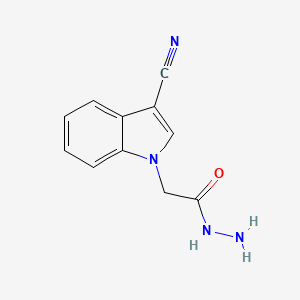![molecular formula C19H10Cl2N2O3 B10889616 6-(3,4-Dichlorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10889616.png)
6-(3,4-Dichlorophenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-DICHLOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of isoxazole and pyridine rings, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-DICHLOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-DICHLOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
6-(3,4-DICHLOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3,4-DICHLOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzoannulene-2-carboxylic acid
- 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzoannulene-2-carboxylic acid (SAR439859)
Uniqueness
6-(3,4-DICHLOROPHENYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLIC ACID is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of isoxazole and pyridine rings sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Propriétés
Formule moléculaire |
C19H10Cl2N2O3 |
|---|---|
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
6-(3,4-dichlorophenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H10Cl2N2O3/c20-13-7-6-11(8-14(13)21)15-9-12(19(24)25)16-17(23-26-18(16)22-15)10-4-2-1-3-5-10/h1-9H,(H,24,25) |
Clé InChI |
IJVYGRAXFVPZAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B10889538.png)
![2-[(5E)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10889545.png)
![(2E)-2-cyano-N-(2-methoxy-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10889547.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B10889552.png)
![1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B10889554.png)

![1-[4-(Methylsulfanyl)benzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889569.png)

![4-[3-[(2-methoxyphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10889578.png)
![N-cyclopropyl-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10889583.png)
![2-[4-[(E)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxy-6-iodophenoxy]acetic acid](/img/structure/B10889597.png)
![3-{[4-(4-ethylbenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10889601.png)


